molecular formula C5H11NO B1373621 2-Ethoxycyclopropan-1-amine CAS No. 1461713-33-6

2-Ethoxycyclopropan-1-amine

Cat. No. B1373621
CAS RN: 1461713-33-6
M. Wt: 101.15 g/mol
InChI Key: YLZLFVHVXAGPLZ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for 2-Ethoxycyclopropan-1-amine hydrochloride is 1S/C5H11NO.ClH/c1-2-7-5-3-4 (5)6;/h4-5H,2-3,6H2,1H3;1H . This provides a detailed description of the molecule’s structure.


Chemical Reactions Analysis

While specific chemical reactions involving 2-Ethoxycyclopropan-1-amine are not detailed in the retrieved papers, cyclopropanes are known to be involved in a variety of reactions . These include cyclopropanation strategies in total syntheses .

Scientific Research Applications

Gene Cloning and Expression Studies

2-Ethoxycyclopropan-1-amine can be used in gene cloning to facilitate the transfer and manipulation of genes. It plays a crucial role in the preparation of plasmid DNA, which is essential for cloning activities. For instance, in plasmid miniprep, it aids in isolating plasmid DNA from large DNA libraries, crucial for screening and identifying specific clones .

Sequencing and Genotyping

This compound provides template DNA for various sequencing methods, including Sanger sequencing and next-generation sequencing. It’s instrumental in analyzing gene sequences, genetic variations, or mutations, which are foundational activities in genomics research .

PCR Amplification

In molecular diagnostics, 2-Ethoxycyclopropan-1-amine is valuable for generating template DNA required for PCR amplification. This application is vital for gene expression analysis, genotyping, and other diagnostic purposes .

Transfection Studies

The compound is used in midiprep kits to obtain plasmid DNA for the transfection of mammalian cells. This is crucial for studying gene function, protein expression, and investigating cellular processes .

Gene Knockout Studies

It is also utilized in generating knockout constructs for targeted gene disruption experiments. Researchers can introduce specific gene modifications and study the resulting phenotypic changes, which is fundamental in functional genomics .

Molecular Cloning

2-Ethoxycyclopropan-1-amine aids in amplifying DNA fragments for subsequent cloning into larger vectors. This is particularly useful for constructing recombinant DNA molecules and generating libraries of DNA fragments for various downstream applications .

Safety and Hazards

Various amines, such as triethylamine and N,N-dimethylethylamine, have been reported to cause glaucopsia in workers employed in epoxy, foundry, and polyurethane foam industries . This symptom has been related to corneal edema and vesicular collection of fluid within the corneal subepithelial cells .

Mechanism of Action

properties

IUPAC Name

2-ethoxycyclopropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c1-2-7-5-3-4(5)6/h4-5H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLZLFVHVXAGPLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CC1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

101.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1461713-33-6
Record name 2-ethoxycyclopropan-1-amine hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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